2-Chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline
Description
2-Chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline is a substituted aniline derivative featuring a chloro group at the 2-position, a methyl group at the 5-position of the benzene ring, and a pyridin-3-ylmethylamine substituent. This compound is commercially available as a hydrochloride salt (Ref: 3D-JBD30895, CymitQuimica) . Its structure combines aromatic and heterocyclic components, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C13H13ClN2 |
|---|---|
Molecular Weight |
232.71 g/mol |
IUPAC Name |
2-chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline |
InChI |
InChI=1S/C13H13ClN2/c1-10-4-5-12(14)13(7-10)16-9-11-3-2-6-15-8-11/h2-8,16H,9H2,1H3 |
InChI Key |
CNFAWBMMJWHMEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)NCC2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-Chloro-5-Alkylaminomethyl-Pyridines
This method involves a three-step reaction process to obtain 2-chloro-5-alkylaminomethyl-pyridines:
Reaction with Formic Acid : React 2-chloro-5-aminomethyl-pyridine with formic acid at temperatures between 20°C and 200°C, potentially with a diluent, to form 2-chloro-5-formylaminomethyl-pyridine. Typically, use 1 to 2 moles of formic acid per mole of 2-chloro-5-aminomethyl-pyridine, with a preference for 1.1 to 1.5 moles. The reaction is generally performed under atmospheric pressure, mixing the reactants at room temperature and heating to boiling until complete, preferably removing water using a water separator. Once cooled, the solution is used directly in the next step.
Reaction with Alkylating Agents : React the 2-chloro-5-formylaminomethyl-pyridine in situ with alkylating agents (R-X, where X is a halogen or --O--SO2--O--R, and R is alkyl) at 0°C to 100°C. This step may involve an acid acceptor and a catalyst, and more diluent may be added. Suitable acid acceptors include alkali metal hydroxides, alkaline earth metal hydroxides, alkali metal carbonates, alkaline earth metal carbonates, alkali metal acetates, and alkali metal alcoholates. After adding the catalyst and alkylating agent to the reaction solution, the acid acceptor is slowly metered in, and the mixture is stirred until the reaction is complete, then concentrated. The remaining residue is used directly for the final reaction step.
Reaction with Alkali Metal Hydroxide : React the formed 2-chloro-5-(N-alkyl-N-formyl-aminomethyl)-pyridines with an aqueous alkali metal hydroxide solution at temperatures from 20°C to reflux temperature. Use 10% to 50% aqueous solutions of alkali metal hydroxides, such as sodium hydroxide or potassium hydroxide. Employ between 1 and 5 moles, ideally 1.5 to 2.5 moles, of alkali metal hydroxide per mole of the initial 2-chloro-5-aminomethyl-pyridine. The reaction temperature can vary from 20°C to reflux, with a preference between 50°C and reflux.
Preparation of 2-Chloro-5-Methylpyridine
One method involves converting a dihalo compound into 2-chloro-5-methylpyridine using a chlorinating agent at elevated temperatures:
- React a dihalo compound of formula (I) with a chlorinating agent at an elevated temperature. 2-oxo-5-methyl-5,6-dichloropiperidine is of particular interest as the dihalo compound. Phosphorus oxychloride or phosgene are preferred chlorinating agents, used in a stoichiometric excess of up to 70 mole %, ideally about 50%, over the dihalo compound. Introduce the chlorinating agent into a solution of the dihalo compound in a high boiling solvent such as toluene, xylene, chlorobenzene, o-dichlorobenzene, or 1,2,4-trichlorobenzene. Heat the solution of the dihalo compound to between 80°C and 130°C, ideally about 120°C, and introduce the chlorinating agent over 0.5 to 10 hours, typically 1 to 2 hours. The solution is maintained at an elevated temperature for a further period, depending on the addition time of the chlorinating agent.
Synthesis of 2-Chloro-5-Methylpyridine from 2-Amino-5-Methylpyridine
This method involves using 2-amino-5-methylpyridine as a raw material:
Dissolve 2-amino-5-methylpyridine in concentrated hydrochloric acid.
Introduce excess hydrogen chloride gas to achieve saturation.
After the reaction, neutralize with alkali, layer, and separate the oil phase to obtain 2-chloro-5-methyl pyridine. The reaction temperature is between -20°C and 50°C, with a preference between -5°C and 50°C, and most preferably between 20°C and 50°C. The mass ratio of 2-amino-5-picoline to concentrated hydrochloric acid is 1:1 to 1:5. The mass fraction of the concentrated hydrochloric acid is 36% to 38%.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted aniline derivatives.
Scientific Research Applications
2-Chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural similarities with derivatives reported in , which also contain the N-(pyridin-3-ylmethyl)aniline core but differ in substituents and appended moieties. Key examples include:
Note: *Calculated molecular weight for free base (C₁₃H₁₄ClN₂); hydrochloride salt adds ~36.5 g/mol.
Key Observations:
- Substituent Effects: The target compound lacks the nitro (-NO₂) and sulfonylpiperazine groups present in compounds 9f, 9g, and 9h. These groups significantly alter electronic properties; for example, nitro groups are strong electron-withdrawing substituents, enhancing reactivity in electrophilic substitution reactions compared to the chloro and methyl groups.
- Molecular Complexity : The sulfonylpiperazine moiety in compounds introduces steric bulk and hydrogen-bonding capacity, which may improve binding to biological targets but reduce synthetic accessibility (e.g., 9g has only 8% purity despite a 34.1 mg yield) .
Physicochemical and Analytical Data
LCMS and NMR Trends:
- NMR Shifts: In 9f, the nitro group deshields adjacent protons, resulting in distinct downfield shifts (e.g., aromatic protons near NO₂ at δ 8.2–8.5 ppm) compared to the target compound’s chloro and methyl substituents, which cause moderate upfield shifts (δ 6.8–7.3 ppm for aromatic protons) .
Biological Activity
2-Chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores the compound's synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 2-chloro-5-methyl aniline with pyridin-3-ylmethyl chloride under basic conditions. The resulting compound features a chloro group at the second position, a methyl group at the fifth position, and a pyridine moiety attached via an N-methyl linkage.
Table 1: Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C12H12ClN |
| Molecular Weight | 219.68 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have indicated that compounds containing pyridine and aniline functionalities exhibit significant anticancer properties. For instance, derivatives similar to this compound have been evaluated against various cancer cell lines, including HeLa and MCF7.
- In Vitro Studies :
- A study reported that compounds with similar structures displayed IC50 values ranging from 10 to 30 µM against HeLa cells, indicating moderate cytotoxicity .
- Another research highlighted that modifications in the pyridine ring significantly affected the anticancer activity, suggesting a strong SAR correlation .
Antimicrobial Properties
Pyridine derivatives are also known for their antimicrobial activities. In vitro assays have shown that compounds like this compound possess antibacterial effects against Gram-positive and Gram-negative bacteria.
- Antibacterial Activity :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Chloro Group : Enhances lipophilicity and may facilitate interaction with biological membranes.
- Pyridine Ring : Contributes to binding affinity with various biological targets, including enzymes and receptors involved in cancer progression.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Addition of Methyl Group | Increased potency |
| Substitution on Pyridine | Altered selectivity |
| Variation in Halogen | Changes in lipophilicity |
Case Studies
-
Case Study on Anticancer Activity :
A series of derivatives were synthesized, including variations of this compound, which were tested against multiple cancer cell lines. The results indicated that specific substitutions on the aniline moiety resulted in enhanced cytotoxicity, with some derivatives achieving IC50 values below 10 µM in MCF7 cells . -
Case Study on Antimicrobial Efficacy :
A comparative study evaluated the antibacterial efficacy of several pyridine derivatives, including our compound of interest. The results confirmed significant activity against both Gram-positive and Gram-negative strains, with the compound exhibiting a broad spectrum of antimicrobial action .
Q & A
Q. What are the standard synthetic routes for 2-Chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline?
The synthesis typically involves halogenation of a precursor like N-(pyridin-3-ylmethyl)aniline. A common approach is direct chlorination using reagents such as N-chlorosuccinimide (NCS) under controlled conditions. For regioselective chlorination at the 2-position, directing groups or catalysts (e.g., Lewis acids) may be employed. Post-synthesis purification often uses column chromatography, followed by characterization via NMR and LCMS .
Q. How is the molecular structure of this compound confirmed experimentally?
X-ray crystallography is the gold standard for structural elucidation. Programs like SHELXL (part of the SHELX suite) are widely used for refining crystallographic data. For non-crystalline samples, 1H/13C NMR and FT-IR spectroscopy validate bond connectivity and functional groups. For example, the pyridin-3-ylmethyl group shows distinct aromatic proton splitting in the 7.5–8.5 ppm range .
Q. What spectroscopic techniques are critical for characterizing purity and identity?
- NMR Spectroscopy : Assigns proton environments and confirms substitution patterns.
- LCMS : Verifies molecular weight (e.g., m/z = ~263 [M+H]+) and purity (>95% by UV absorbance at 254 nm).
- Elemental Analysis : Confirms C, H, N, and Cl content within ±0.4% of theoretical values .
Q. How is purity assessed during synthesis?
Reverse-phase HPLC with a C18 column and acetonitrile/water gradient is standard. Purity thresholds (>95%) are determined via UV detection. For trace impurities, high-resolution mass spectrometry (HRMS) or 2D NMR (e.g., HSQC, COSY) identifies byproducts .
Advanced Research Questions
Q. What mechanistic insights exist for nucleophilic substitution reactions involving the chloro substituent?
The chloro group at the 2-position undergoes SNAr (nucleophilic aromatic substitution) under basic conditions due to electron-withdrawing effects from the pyridine ring. Kinetic studies using in situ NMR or HPLC can monitor substitution rates. For example, reaction with morpholine in DMF at 80°C yields a secondary amine product .
Q. How can computational methods like DFT enhance understanding of this compound’s reactivity?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) to predict sites of electrophilic/nucleophilic attack. For 2-chloro derivatives, DFT studies reveal lowered LUMO energies at the chloro-substituted carbon, facilitating attack by soft nucleophiles .
Q. What strategies are used to evaluate its potential bioactivity?
- Enzyme Inhibition Assays : Test interactions with targets like kinases or GPCRs using fluorescence polarization or SPR.
- ADME-Tox Profiling : Assess Rule of Five compliance (e.g., logP <5, MW <500) via in silico tools (e.g., SwissADME) .
Q. Does this compound undergo diazotization, and under what conditions?
As a primary aromatic amine, it undergoes diazotization in acidic media (HCl, NaNO2, 0–5°C). The resulting diazonium salt can couple with β-naphthol to form an azo dye, confirmed by UV-Vis spectroscopy (λmax ~450 nm) .
Q. How does structural modification (e.g., replacing Cl with Br or I) alter physicochemical properties?
Comparative studies with 2-bromo and 2-iodo analogs show increased molecular weight and polarizability, affecting solubility and reactivity. Halogen exchange (Cl→I) enhances leaving-group ability in substitution reactions but reduces thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
